molecular formula C10H16N2O2 B107041 1-Amino-3-nitroadamantane CAS No. 243145-00-8

1-Amino-3-nitroadamantane

Cat. No.: B107041
CAS No.: 243145-00-8
M. Wt: 196.25 g/mol
InChI Key: IGRDMGWZTHMMAM-UHFFFAOYSA-N
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Description

1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a derivative of adamantane, characterized by the presence of an amino group at the first position and a nitro group at the third position on the adamantane framework.

Mechanism of Action

Target of Action

The primary target of 1-Amino-3-nitroadamantane is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for antidiabetic drugs .

Mode of Action

This compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release. This leads to a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP-4, this compound prevents the degradation of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

As an intermediate in the synthesis of vildagliptin , it may share some pharmacokinetic properties with this drug. Vildagliptin is rapidly absorbed and extensively distributed in the body. It is primarily excreted in the urine .

Result of Action

The molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . On a cellular level, this can lead to improved function of pancreatic beta cells and potentially other beneficial effects on the cardiovascular system .

Preparation Methods

The synthesis of 1-Amino-3-nitroadamantane typically involves the nitration of adamantane derivatives followed by amination. One common method includes the following steps :

    Nitration: Adamantane or its derivatives are subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures (10-30°C). This step introduces the nitro group at the desired position.

    Amination: The nitrated product is then treated with ammonia or an amine source under suitable conditions to replace the nitro group with an amino group, yielding this compound.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, making the process more cost-effective and environmentally friendly .

Properties

IUPAC Name

3-nitroadamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRDMGWZTHMMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction was effected in the same manner as Example 65 except for using Raney nickel (5 mole % of Ni relative to a substrate) instead of 5% Pd-C and that reacting for 4 hours. The conversion of 1,3-dinitroadamantane was 99%, and 1-amino-3-nitroadamantane (yield 80%) was formed.
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